NNC 26-9100 - 199522-35-5

NNC 26-9100

Catalog Number: EVT-277419
CAS Number: 199522-35-5
Molecular Formula: C22H25BrCl2N6O
Molecular Weight: 540.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NNC 26-9100 is a synthetic, non-peptide small molecule identified as a potent and selective agonist for the somatostatin receptor subtype 4 (SST4) [, , , , ]. Somatostatin receptors belong to the G protein-coupled receptor superfamily, and five subtypes have been identified (SST1-5) []. NNC 26-9100 exhibits high affinity for SST4 receptors with a Ki value of 6 nM and demonstrates over 100-fold selectivity for SST4 over other SST subtypes [, , ]. This selectivity makes NNC 26-9100 a valuable tool in scientific research for investigating the specific roles and functions of SST4 receptors in various biological systems and disease models.

Synthesis Analysis

The synthesis of NNC 26-9100 utilizes a thiourea scaffold to connect three key fragments mimicking the pharmacophore of somatostatin [, ]:

Mechanism of Action

NNC 26-9100 acts as a selective agonist of the SST4 receptor. Upon binding to SST4, it mimics the action of the endogenous ligand, somatostatin, leading to the activation of downstream signaling pathways [, ]. While the specific downstream signaling pathways activated by NNC 26-9100 are not extensively detailed in the provided literature, SST4 receptors are known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels []. This reduction in cAMP can then modulate various cellular processes depending on the cell type and context.

Physical and Chemical Properties Analysis
    • Used to study the role of SST4 in mediating somatostatin's analgesic and anti-inflammatory effects [].
    • Employed to explore SST4 involvement in inhibiting insulin secretion in pancreatic β-cells [].
  • Alzheimer's disease research:

    • Demonstrated potential to enhance Aβ1-42 phagocytosis by microglia, suggesting a possible role in reducing amyloid plaque burden [, , , , , ].
    • Shown to mitigate the toxic effects of soluble Aβ42 oligomers in vitro [].
    • Chronic administration in SAMP8 mice (a model of accelerated aging and cognitive decline) enhanced learning and memory [].
    • Improved object recognition memory in ApoE4 knock-in mice, a model relevant to genetic risk factors for Alzheimer's disease [].
Applications
  • Investigated for its effects on micturition reflex in rats [].

NNC 26-9100 is a non-peptide agonist of the somatostatin receptor subtype 4 (SST4) [, , , , , , , , , , , , , ]. It exhibits high affinity for SST4 with a Ki of 6 nM and demonstrates more than 100-fold selectivity over other SST subtypes (SST1, SST2, SST3, SST5) [].

    [125I]Tyr11-SRIF

    Compound Description: [125I]Tyr11-SRIF is a radiolabeled form of somatostatin-14 (SRIF-14) used as a radioligand in binding assays to assess the affinity of compounds for somatostatin receptors (sst) [, ].

    CH-275

    Compound Description: CH-275 is a peptide analog of somatostatin that exhibits selectivity for the somatostatin receptor subtype 1 (SSTR1) [].

    BIM-23027

    Compound Description: BIM-23027 is a cyclic peptide analog of somatostatin known for its high affinity for sst2 receptors [, ].

    L-362855

    Compound Description: L-362855 is a non-peptide antagonist selective for sst5 receptors [].

    J-2156

    Compound Description: J-2156 is a known SST4 agonist, often used as a reference compound in studies investigating SST4 pharmacology [].

    Compound 11

    Compound Description: Compound 11 is another name for NNC 26-9100, highlighting it as a specific chemical entity within a series of synthesized compounds [].

    Compound 38

    Compound Description: Compound 38 is a thiourea derivative synthesized and evaluated for its binding affinity to sst2 and sst4 receptors [].

    Compound 39

    Compound Description: Compound 39 is another thiourea derivative synthesized and evaluated for its binding affinity to sst2 and sst4 receptors [].

    Compound 41

    Compound Description: Compound 41 is a thiourea derivative identified as a potent nonpeptide sst4 agonist with a Ki of 16 nM [].

    Compound 42

    Compound Description: Compound 42 is a thiourea derivative synthesized and evaluated for its binding affinity to sst2 and sst4 receptors [].

    Compound 66

    Compound Description: Compound 66 is a urea derivative identified as a potent nonpeptide sst4 agonist with a Ki of 14 nM [].

    Compound 9

    Compound Description: Compound 9 is an indole-based thiourea analog of NNC 26-9100, designed and evaluated for its sst4 affinity and selectivity []. It showed high affinity (Ki = 23 nM) and about a 100-fold selectivity at sst4 compared to sst2 receptors. The research suggests that the (imidazol-4-yl) propyl group in Compound 9 plays a major role in its affinity and selectivity at sst4 [].

    Properties

    CAS Number

    199522-35-5

    Product Name

    1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea

    IUPAC Name

    1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]urea

    Molecular Formula

    C22H25BrCl2N6O

    Molecular Weight

    540.3 g/mol

    InChI

    InChI=1S/C22H25BrCl2N6O/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32)

    InChI Key

    QJDXAQZNKZDALD-UHFFFAOYSA-N

    SMILES

    C1=CC(=C(C=C1CN(CCCNC(=O)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl

    Solubility

    Soluble in DMSO

    Synonyms

    NNC269100; NNC 269100; NNC-269100.

    Canonical SMILES

    C1=CC(=C(C=C1CN(CCCNC(=O)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.